

# Spectroscopic Data for 3-Methoxy-phenylthioacetic Acid: An In-depth Technical Guide

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## Compound of Interest

Compound Name: *3-Methoxy-phenylthioacetic acid*

Cat. No.: *B184835*

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## Introduction

**3-Methoxy-phenylthioacetic acid**, with the CAS Registry Number 3996-32-5, is a molecule of interest in the fields of synthetic chemistry and drug development.<sup>[1][2][3]</sup> Its structure combines a methoxy-substituted aromatic ring with a thioacetic acid moiety, presenting a unique set of physicochemical properties that warrant detailed spectroscopic investigation. This technical guide provides a comprehensive analysis of the expected spectroscopic data for **3-Methoxy-phenylthioacetic acid**, including <sup>1</sup>H NMR, <sup>13</sup>C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As experimental spectra for this specific compound are not widely published, this guide leverages established principles of spectroscopy and data from analogous structures to provide a robust and predictive analysis for researchers and scientists.

The structural elucidation of **3-Methoxy-phenylthioacetic acid** is fundamental to understanding its reactivity, potential biological activity, and for quality control in its synthesis. This guide will delve into the theoretical underpinnings of the expected spectral features, offering insights into the causal relationships between the molecular structure and its spectroscopic output.

## Molecular Structure and Key Features

To fully appreciate the spectroscopic data, it is essential to first visualize the molecular structure of **3-Methoxy-phenylthioacetic acid**.

Caption: Molecular structure of **3-Methoxy-phenylthioacetic acid**.

## <sup>1</sup>H Nuclear Magnetic Resonance (<sup>1</sup>H NMR) Spectroscopy

The <sup>1</sup>H NMR spectrum provides detailed information about the chemical environment of the hydrogen atoms in a molecule. For **3-Methoxy-phenylthioacetic acid**, we can predict the chemical shifts and splitting patterns based on the analysis of similar compounds, such as 3-methoxyphenol and thioacetic acid.[4][5]

Predicted <sup>1</sup>H NMR Data:

Proton Assignment	Predicted Chemical Shift ( $\delta$ , ppm)	Predicted Multiplicity	Predicted Integration
Carboxylic Acid (-COOH)	10.0 - 12.0	Singlet (broad)	1H
Aromatic (Ar-H)	6.8 - 7.3	Multiplet	4H
Methylene (-S-CH <sub>2</sub> -)	3.6 - 3.8	Singlet	2H
Methoxy (-OCH <sub>3</sub> )	3.8	Singlet	3H

Causality Behind Peak Assignments:

- Carboxylic Acid Proton: The proton of the carboxylic acid group is highly deshielded due to the electronegativity of the adjacent oxygen atoms and its acidic nature, resulting in a characteristic downfield shift, often appearing as a broad singlet.
- Aromatic Protons: The protons on the benzene ring will appear in the aromatic region (6.5-8.5 ppm).[6] The substitution pattern (meta-disubstituted) will lead to a complex multiplet. Analysis of 3-methoxyphenol shows aromatic protons in the range of 6.4-7.2 ppm, which serves as a good reference.[4][5]
- Methylene Protons: The methylene protons adjacent to the sulfur atom are expected to appear as a singlet. Their chemical shift is influenced by the electron-withdrawing nature of the adjacent carbonyl group and the sulfur atom.

- Methoxy Protons: The three protons of the methoxy group are equivalent and will appear as a sharp singlet, typically around 3.8 ppm.[4]

## **<sup>13</sup>C Nuclear Magnetic Resonance (<sup>13</sup>C NMR) Spectroscopy**

The <sup>13</sup>C NMR spectrum provides information about the carbon skeleton of the molecule.

Predicted <sup>13</sup>C NMR Data:

Carbon Assignment	Predicted Chemical Shift ( $\delta$ , ppm)
Carbonyl (-C=O)	170 - 175
Aromatic (C-S)	135 - 140
Aromatic (C-O)	158 - 162
Aromatic (C-H)	110 - 130
Methylene (-S-CH <sub>2</sub> -)	35 - 40
Methoxy (-OCH <sub>3</sub> )	55 - 60

Causality Behind Peak Assignments:

- Carbonyl Carbon: The carbonyl carbon of the carboxylic acid is significantly deshielded and appears far downfield. For comparison, the carbonyl carbon in thioacetic acid appears around 195 ppm, but in the context of the larger molecule, a shift closer to that of a typical carboxylic acid is expected.[7][8]
- Aromatic Carbons: The aromatic carbons will appear in the typical range of 110-160 ppm. The carbons directly attached to the sulfur and oxygen atoms (ipso-carbons) will have distinct chemical shifts. The carbon attached to the electronegative oxygen of the methoxy group will be the most downfield of the ring carbons.[4]
- Methylene Carbon: The methylene carbon adjacent to the sulfur will be found in the aliphatic region.

- Methoxy Carbon: The carbon of the methoxy group will appear around 55-60 ppm.[4]

## Infrared (IR) Spectroscopy

The IR spectrum reveals the functional groups present in a molecule through their characteristic vibrational frequencies.

Predicted IR Data:

Functional Group	Predicted Wavenumber (cm <sup>-1</sup> )	Intensity
O-H stretch (Carboxylic Acid)	2500 - 3300	Broad
C-H stretch (Aromatic)	3000 - 3100	Medium
C-H stretch (Aliphatic)	2850 - 3000	Medium
C=O stretch (Carboxylic Acid)	1680 - 1720	Strong
C=C stretch (Aromatic)	1450 - 1600	Medium-Strong
C-O stretch (Aryl Ether)	1200 - 1275 (asymmetric), 1000 - 1075 (symmetric)	Strong
C-S stretch	600 - 800	Weak-Medium
C-H out-of-plane bend (Aromatic)	690 - 900	Strong

Causality Behind Peak Assignments:

- O-H Stretch: The broad absorption in the 2500-3300 cm<sup>-1</sup> range is a hallmark of the hydrogen-bonded O-H group in a carboxylic acid.
- C=O Stretch: A strong, sharp peak around 1700 cm<sup>-1</sup> is indicative of the carbonyl group in the carboxylic acid.
- Aromatic C=C Stretches: The benzene ring will exhibit several characteristic absorptions in the 1450-1600 cm<sup>-1</sup> region.[9][10]

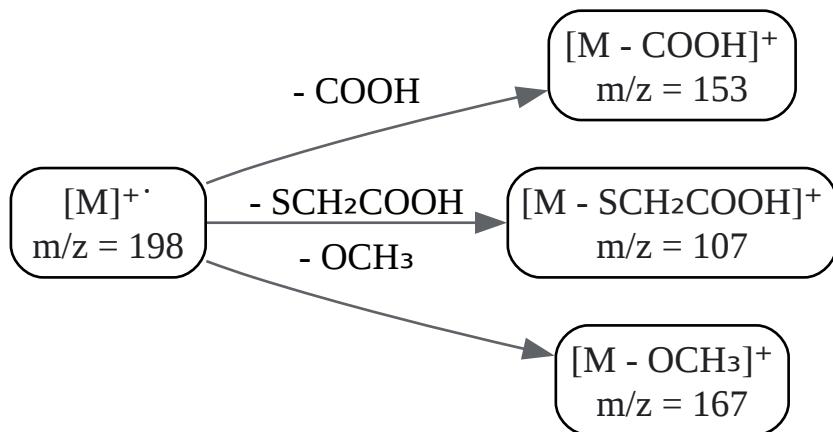
- C-O Stretches: The aryl ether linkage of the methoxy group will produce strong C-O stretching bands.
- Aromatic C-H Bending: The out-of-plane C-H bending vibrations in the  $690\text{-}900\text{ cm}^{-1}$  region can provide information about the substitution pattern of the benzene ring. For a meta-disubstituted ring, characteristic bands are expected in this region.[6]

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Fragmentation Pattern:

- Molecular Ion ( $M^+$ ): The molecular ion peak is expected at  $m/z = 198$ , corresponding to the molecular weight of **3-Methoxy-phenylthioacetic acid** ( $C_9H_{10}O_3S$ ).[3]
- Loss of  $-COOH$ : A common fragmentation pathway for carboxylic acids is the loss of the carboxyl group, leading to a fragment at  $m/z = 153$ .
- Loss of  $-SCH_2COOH$ : Cleavage of the C-S bond could result in the loss of the thioacetic acid moiety, yielding a fragment corresponding to the 3-methoxyphenyl radical at  $m/z = 107$ .
- Loss of  $-OCH_3$ : Loss of the methoxy group as a methyl radical would give a fragment at  $m/z = 167$ .
- McLafferty Rearrangement: While less common for this specific structure, a McLafferty-type rearrangement could potentially occur, leading to other characteristic fragments.



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Caption: Predicted major fragmentation pathways for **3-Methoxy-phenylthioacetic acid**.

## Experimental Protocols

The following are generalized, best-practice protocols for obtaining the spectroscopic data discussed.

### 1. NMR Spectroscopy ( $^1\text{H}$ and $^{13}\text{C}$ ):

- Sample Preparation: Dissolve 5-10 mg of **3-Methoxy-phenylthioacetic acid** in approximately 0.6 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ , or  $\text{Acetone-d}_6$ ) in a standard 5 mm NMR tube.
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
- $^1\text{H}$  NMR Acquisition:
  - Acquire a standard one-dimensional  $^1\text{H}$  NMR spectrum.
  - Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.
  - Process the data with Fourier transformation, phase correction, and baseline correction.

- Calibrate the chemical shift scale to the residual solvent peak or an internal standard (e.g., TMS).

- $^{13}\text{C}$  NMR Acquisition:

- Acquire a proton-decoupled  $^{13}\text{C}$  NMR spectrum.
- Typical parameters: 1024 or more scans (due to lower natural abundance of  $^{13}\text{C}$ ), relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.
- Process the data similarly to the  $^1\text{H}$  spectrum.

## 2. Infrared (IR) Spectroscopy:

- Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

- Acquisition:

- Record a background spectrum of the empty ATR crystal.
- Record the sample spectrum.
- Typically, 16-32 scans are co-added at a resolution of  $4\text{ cm}^{-1}$ .
- The final spectrum is presented in terms of transmittance or absorbance versus wavenumber ( $\text{cm}^{-1}$ ).

## 3. Mass Spectrometry (MS):

- Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method. Electron Ionization (EI) is common for generating fragment ions. Electrospray Ionization (ESI) in negative ion mode could also be effective for observing the deprotonated molecular ion.

- Instrumentation: A variety of mass analyzers can be used, such as a quadrupole, time-of-flight (TOF), or ion trap.
- Acquisition:
  - Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-300 amu).
  - The resulting spectrum will show the relative abundance of different ions as a function of their mass-to-charge ratio.

## Conclusion

This technical guide has provided a detailed, predictive analysis of the spectroscopic data for **3-Methoxy-phenylthioacetic acid**. By drawing upon established spectroscopic principles and data from structurally related compounds, we have constructed a comprehensive set of expected  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and MS data. This information serves as a valuable resource for researchers in the synthesis, characterization, and application of this molecule, enabling confident structural verification and quality assessment. The provided protocols offer a standardized approach for the experimental acquisition of this critical data.

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